Spirodilactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

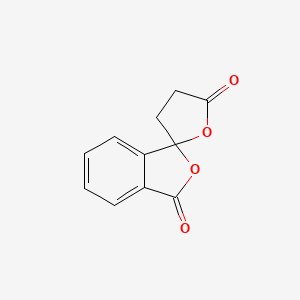

Spirodilactone is a member of 2-benzofurans.

Applications De Recherche Scientifique

Cardiovascular Applications

1. Heart Failure Management

Spironolactone is widely utilized in managing heart failure. The Randomized Aldactone Evaluation Study (RALES) demonstrated that spironolactone significantly reduced mortality and hospitalization rates among patients with severe heart failure. In this study, patients receiving spironolactone had a 30% reduction in the risk of death compared to the placebo group (p<0.001) and a 35% reduction in hospitalization rates due to worsening heart failure .

2. Hypertension Treatment

In resistant hypertension cases, spironolactone has shown superior efficacy compared to conventional antihypertensive drugs. The PATHWAY-2 trial indicated that spironolactone effectively reduced blood pressure by addressing salt retention associated with high aldosterone levels .

3. Post-Myocardial Infarction

Recent findings from the CLEAR SYNERGY trial suggest that spironolactone can reduce the risk of new or worsening heart failure in patients recovering from a heart attack, although it did not significantly impact mortality rates . This trial included over 7,000 participants and highlighted the importance of spironolactone in post-myocardial infarction care.

Dermatological Applications

1. Acne Vulgaris Treatment

Spironolactone is increasingly recognized for its role in treating acne vulgaris, particularly in women. A systematic review indicated that spironolactone improved acne outcomes significantly compared to placebo, with treatment success rates increasing notably by week 24 of therapy .

2. Androgen-Dependent Conditions

Topical formulations of spironolactone have been investigated for their effectiveness against androgen-dependent hair loss and hirsutism. Clinical trials have shown promising results in reducing hair loss associated with androgenetic alopecia when applied topically at varying concentrations .

Oncological Applications

1. Cancer Prevention

Preclinical studies have explored spironolactone's potential in cancer prevention. Research indicated that spironolactone could reduce the incidence of mammary tumors in animal models when administered alongside carcinogenic agents . Although these findings are preliminary, they suggest a possible role for spironolactone in cancer prophylaxis.

Summary of Clinical Studies

| Study | Population | Intervention | Outcome | Findings |

|---|---|---|---|---|

| RALES | Severe heart failure patients | Spironolactone vs Placebo | Mortality & hospitalization | 30% reduction in mortality (p<0.001) |

| PATHWAY-2 | Resistant hypertension patients | Spironolactone vs other antihypertensives | Blood pressure control | Superior blood pressure reduction |

| CLEAR SYNERGY | Post-myocardial infarction patients | Spironolactone vs Placebo | Risk of heart failure | Reduced risk of new/worsening heart failure |

| Acne Studies | Women with acne vulgaris | Spironolactone vs Placebo | Acne severity improvement | Significant improvement at week 24 |

Propriétés

Formule moléculaire |

C11H8O4 |

|---|---|

Poids moléculaire |

204.18 g/mol |

Nom IUPAC |

spiro[2-benzofuran-3,5'-oxolane]-1,2'-dione |

InChI |

InChI=1S/C11H8O4/c12-9-5-6-11(14-9)8-4-2-1-3-7(8)10(13)15-11/h1-4H,5-6H2 |

Clé InChI |

ZKEVGLUAKGKGMO-UHFFFAOYSA-N |

SMILES |

C1CC2(C3=CC=CC=C3C(=O)O2)OC1=O |

SMILES canonique |

C1CC2(C3=CC=CC=C3C(=O)O2)OC1=O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.